4-(Bromomethyl)-4-methyloxane
Overview
Description
4-(Bromomethyl)-4-methyloxane is an organic compound that features a bromomethyl group attached to a methyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Bromomethyl)-4-methyloxane typically involves the bromination of a precursor compound. One common method involves the use of sodium bromate and sodium bromide in the presence of a solvent such as methylene dichloride. The reaction is carried out at elevated temperatures, around 50°C, and requires careful control of reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-methyloxane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 4-(Hydroxymethyl)-4-methyloxane, while oxidation can produce this compound derivatives with additional functional groups.
Scientific Research Applications
4-(Bromomethyl)-4-methyloxane has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biology and Medicine: Research is ongoing into its potential use in drug development and as a reagent in biochemical assays.
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-4-methyloxane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)-4-methyloxane
- 4-(Methoxymethyl)-4-methyloxane
- 4-(Chloromethyl)-4-methyloxane
Uniqueness
4-(Bromomethyl)-4-methyloxane is unique due to the presence of the bromomethyl group, which makes it more reactive in substitution reactions compared to its hydroxyl or methoxy counterparts. This increased reactivity can be advantageous in synthetic applications where rapid and efficient transformations are desired .
Properties
IUPAC Name |
4-(bromomethyl)-4-methyloxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(6-8)2-4-9-5-3-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVXBTYXHHPSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262410-27-4 | |
Record name | 4-(bromomethyl)-4-methyloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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